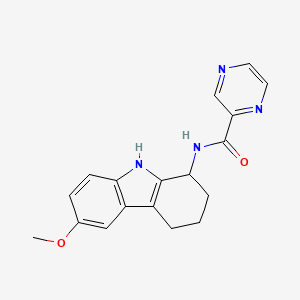
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide is a complex organic compound with a unique structure that combines a carbazole moiety with a pyrazine carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Carbazole Moiety: The initial step involves the synthesis of the 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole core. This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Pyrazine Carboxamide Group: The pyrazine-2-carboxamide group is then introduced through a coupling reaction with the carbazole derivative. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
Uniqueness
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide is unique due to its specific combination of a carbazole and pyrazine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C18H18N4O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-24-11-5-6-14-13(9-11)12-3-2-4-15(17(12)21-14)22-18(23)16-10-19-7-8-20-16/h5-10,15,21H,2-4H2,1H3,(H,22,23) |
InChI 键 |
AWWSFWWXJMMNBL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=NC=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


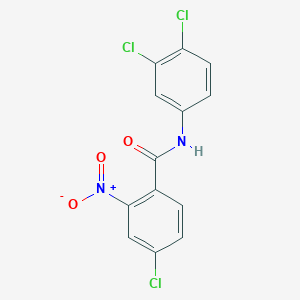
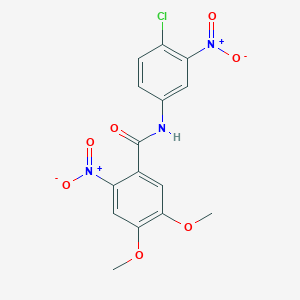
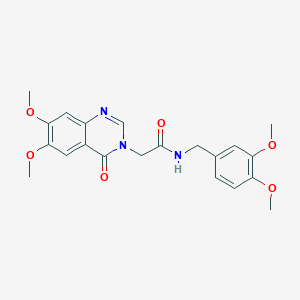
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14938663.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14938665.png)
![2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B14938668.png)
![N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B14938680.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938683.png)
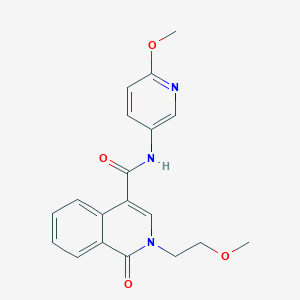
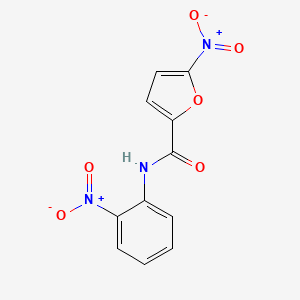
![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B14938699.png)

![N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B14938710.png)
![Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B14938719.png)
